

Spectroscopic Profile of (R)-(+)-Citronellal: A Technical Guide

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Compound of Interest

Compound Name: (R)-(+)-Citronellal

Cat. No.: B126539

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This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for **(R)-(+)-Citronellal**. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a centralized resource for spectroscopic information and experimental methodologies.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the ^1H and ^{13}C NMR spectroscopic data for **(R)-(+)-Citronellal**, acquired in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Spectroscopic Data for (R)-(+)-Citronellal in CDCl_3

Atom Number	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
1	9.76	t	2.5	1H
2	2.42-2.35	m	1H	
2'	2.22-2.15	m	1H	
3	2.08-1.98	m	1H	
4	1.45-1.35	m	1H	
4'	1.28-1.18	m	1H	
5	5.08	t	7.2	1H
7	1.68	s	3H	
8	1.60	s	3H	
9	1.03	d	6.9	3H
10	1.75-1.65	m	1H	

Atom numbering corresponds to the structure in Figure 2.

Table 2: ^{13}C NMR Spectroscopic Data for (R)-(+)-Citronellal in CDCl_3

Atom Number	Chemical Shift (δ , ppm)
1	203.3
2	51.2
3	28.1
4	36.9
5	124.0
6	131.8
7	25.7
8	17.6
9	19.9
10	31.8

Atom numbering corresponds to the structure in Figure 2.

Experimental Protocols

The following section details the methodology for acquiring high-quality NMR spectra of **(R)-(+)-Citronellal**.

Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 10-20 mg of **(R)-(+)-Citronellal** for ^1H NMR and 50-100 mg for ^{13}C NMR.
- **Solvent Selection:** Use deuterated chloroform (CDCl_3) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals.
- **Dissolution:** Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl_3 in a clean, dry vial.
- **Homogenization:** Gently vortex or sonicate the vial to ensure the sample is completely dissolved and the solution is homogeneous.

- **Transfer:** Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Avoid introducing any solid particles.
- **Filtering (Optional):** If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
- **Capping:** Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

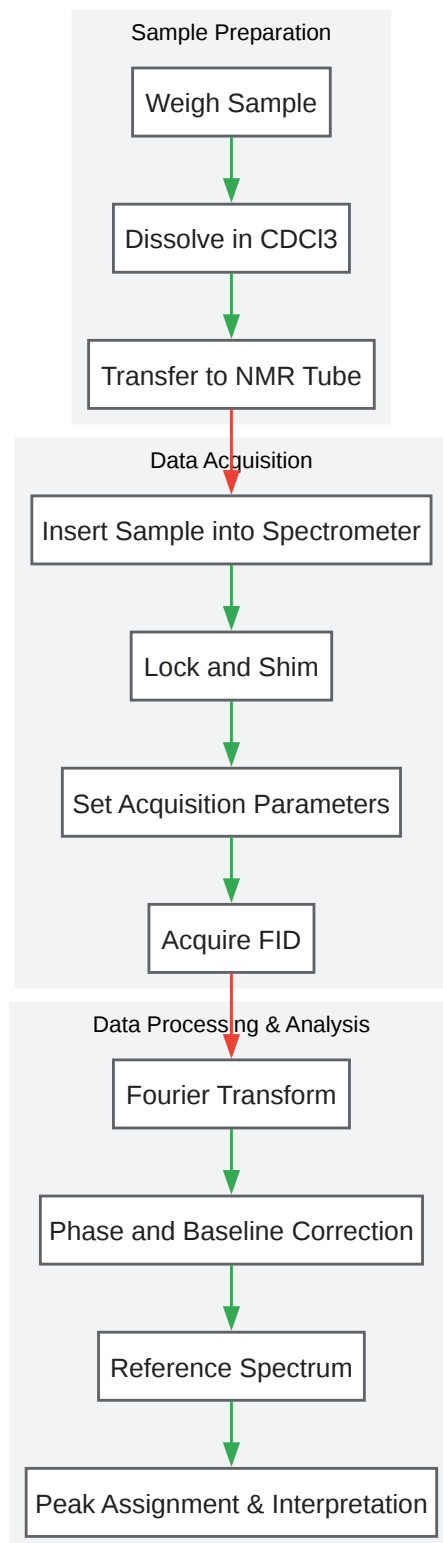
- **Spectrometer:** The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
- **Locking and Shimming:** Insert the sample into the spectrometer. The instrument's field frequency is locked onto the deuterium signal of the CDCl_3 . The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.
- **^1H NMR Acquisition Parameters:**
 - **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.
 - **Number of Scans (NS):** Typically 16 to 64 scans are sufficient for a good signal-to-noise ratio.
 - **Relaxation Delay (D1):** A relaxation delay of 1-2 seconds is generally used.
 - **Acquisition Time (AQ):** An acquisition time of 3-4 seconds is typical.
 - **Spectral Width (SW):** A spectral width of approximately 12-16 ppm is appropriate.
- **^{13}C NMR Acquisition Parameters:**
 - **Pulse Program:** A standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each carbon.
 - **Number of Scans (NS):** A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ^{13}C .

- Relaxation Delay (D1): A relaxation delay of 2 seconds is common.
- Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.
- Spectral Width (SW): A spectral width of approximately 220-240 ppm is used to cover the entire range of carbon chemical shifts.
- Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. Chemical shifts are referenced to the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H NMR and $\delta = 77.16$ ppm for ^{13}C NMR).

Visualizations

The following diagrams illustrate the experimental workflow for NMR analysis and the molecular structure of **(R)-(+)-Citronellal**.

Figure 1. Experimental Workflow for NMR Analysis of (R)-(+)-Citronellal

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Caption: Figure 1. Experimental Workflow for NMR Analysis.

Caption: Figure 2. Structure of **(R)-(+)-Citronellal**.

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